
2-(Isopentyloxy)-5-methylaniline
説明
2-(Isopentyloxy)-5-methylaniline, commonly referred to as IPM, is an organic compound belonging to the family of aromatic amines. It is primarily used in the synthesis of various organic compounds, including drugs, dyes, and perfumes. IPM is also used in research laboratories for the study of biochemical and physiological processes.
科学的研究の応用
IPM is used in a variety of scientific research applications, including the study of biochemical and physiological processes, as well as the development of new drugs and medical treatments. It has been used in the synthesis of various organic compounds, including drugs, dyes, and perfumes. IPM has also been used in the study of enzyme-catalyzed reactions, as well as in the investigation of the structure and function of proteins and other biological molecules.
作用機序
The mechanism of action of IPM is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase, which is involved in the synthesis of prostaglandins. Prostaglandins are involved in a variety of physiological processes, including inflammation, pain, and fever. Inhibition of cyclooxygenase by IPM may lead to the inhibition of these processes.
Biochemical and Physiological Effects
IPM has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase, leading to the inhibition of prostaglandin synthesis. This can lead to the inhibition of inflammation, pain, and fever. In addition, IPM has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. This can lead to increased levels of acetylcholine, which can lead to improved cognitive function.
実験室実験の利点と制限
IPM has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable under a variety of conditions. In addition, IPM is relatively non-toxic, making it safe to use in experiments. However, IPM is not very soluble in water, and it is not very stable in acidic or basic solutions. This can limit its use in certain experiments.
将来の方向性
There are a number of potential future directions for the use of IPM in scientific research. One potential direction is the development of new drugs and medical treatments based on IPM. In addition, IPM could be used in the study of enzyme-catalyzed reactions, as well as in the investigation of the structure and function of proteins and other biological molecules. Finally, IPM could be used in the development of new dyes and perfumes.
特性
IUPAC Name |
5-methyl-2-(3-methylbutoxy)aniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-9(2)6-7-14-12-5-4-10(3)8-11(12)13/h4-5,8-9H,6-7,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDFNLRRRZCAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCCC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





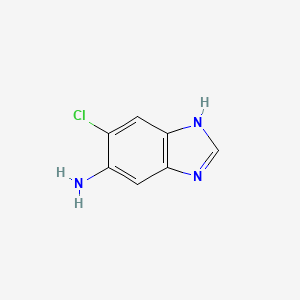


![(2E)-3-[4-(Benzyloxy)phenyl]-1-(4-phenylphenyl)prop-2-en-1-one](/img/structure/B3155603.png)
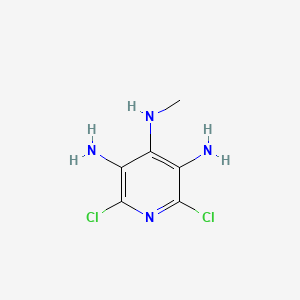
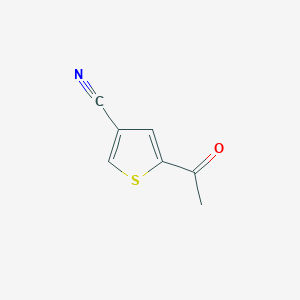
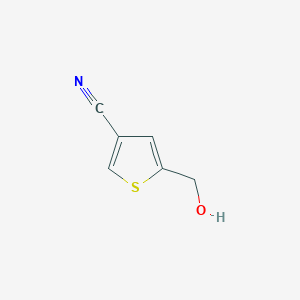

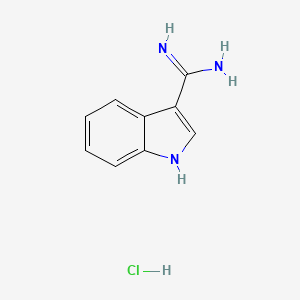
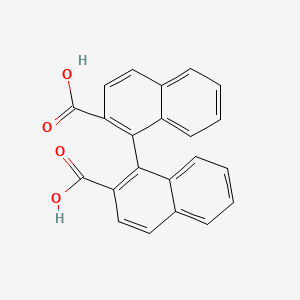

![(2E)-3-[4-(Benzyloxy)phenyl]-1-(2,4-dichlorophenyl)prop-2-en-1-one](/img/structure/B3155664.png)